

Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1-phenylpropan-1-ol

Cat. No.: B146689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Dimethylamino)-1-phenylpropan-1-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles expected and reported spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Dimethylamino)-1-phenylpropan-1-ol** is presented in Table 1.

Table 1: Physicochemical Properties of **3-(Dimethylamino)-1-phenylpropan-1-ol**

Property	Value	Source
CAS Number	5554-64-3	[1][2]
Molecular Formula	C ₁₁ H ₁₇ NO	[1][2]
Molecular Weight	179.26 g/mol	[1][3][4]
Melting Point	47-48°C	[3]
Boiling Point	284.4°C	[3]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Dimethylamino)-1-phenylpropan-1-ol**. While a complete set of experimentally verified spectra from a single source is not readily available in the public domain, the data presented here is a consolidation of predicted values and data from closely related compounds, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of **3-(Dimethylamino)-1-phenylpropan-1-ol** are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for **3-(Dimethylamino)-1-phenylpropan-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.70 - 4.90	Triplet or dd	1H	CH-OH
~2.30 - 2.50	Multiplet	2H	CH ₂ -N
~2.20	Singlet	6H	N(CH ₃) ₂
~1.80 - 2.00	Multiplet	2H	CH-CH ₂ -CH ₂
Variable	Broad Singlet	1H	OH

Table 3: Predicted ¹³C NMR Spectroscopic Data for **3-(Dimethylamino)-1-phenylpropan-1-ol**

Chemical Shift (δ) ppm	Assignment
~144	Aromatic C (quaternary)
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~74	CH-OH
~58	CH ₂ -N
~45	N(CH ₃) ₂
~36	CH-CH ₂ -CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **3-(Dimethylamino)-1-phenylpropan-1-ol** are listed in Table 4.

Table 4: Expected IR Absorption Bands for **3-(Dimethylamino)-1-phenylpropan-1-ol**

Frequency (cm ⁻¹)	Intensity	Functional Group
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1260 - 1000	Strong	C-N stretch (amine) and C-O stretch (alcohol)
760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(Dimethylamino)-1-phenylpropan-1-ol**, the molecular ion peak (M⁺) would be observed at m/z 179. The protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for **3-(Dimethylamino)-1-phenylpropan-1-ol**

m/z	Interpretation
179	Molecular Ion (M ⁺)
180	[M+H] ⁺
162	[M-OH] ⁺
107	[C ₆ H ₅ CHOH] ⁺
77	[C ₆ H ₅] ⁺
58	[CH ₂ =N(CH ₃) ₂] ⁺ (Major fragment from alpha-cleavage)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **3-(Dimethylamino)-1-phenylpropan-1-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(Dimethylamino)-1-phenylpropan-1-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

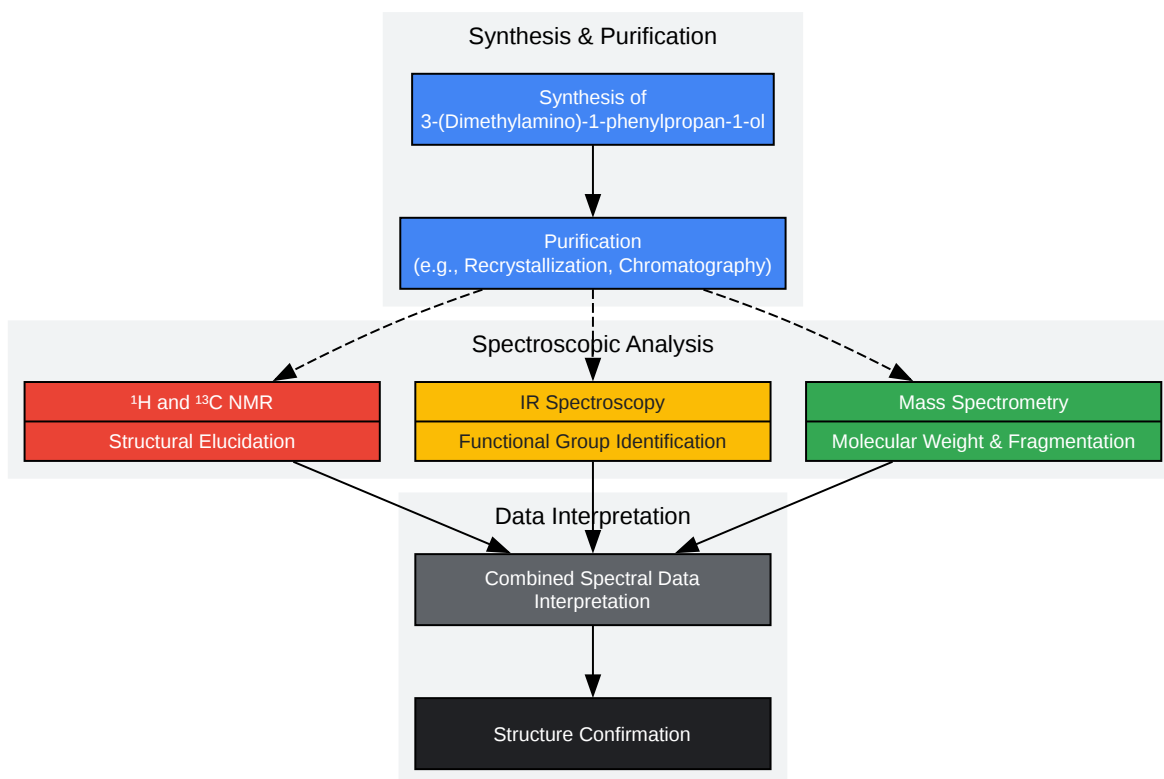
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into the ESI source at a constant flow rate.

- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule $[M+H]^+$.
- Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
 - Use a standard electron energy of 70 eV.
 - Acquire the spectrum over a similar mass range.
- Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **3-(Dimethylamino)-1-phenylpropan-1-ol**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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